molecular formula C21H17N3O3S B11578272 (5Z)-5-(4-methoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-methoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11578272
M. Wt: 391.4 g/mol
InChI Key: YXRDRRXXMCCSGG-AQTBWJFISA-N
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Description

The compound (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring fused with a thiazole ring, along with methoxyphenyl and propenyloxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-(prop-2-en-1-yloxy)aniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the desired triazolothiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and propenyloxyphenyl groups.

    Reduction: Reduction reactions can target the double bonds and the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further research in drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and properties.

    Heparinoid Compounds: These compounds have similar anticoagulant properties but differ significantly in structure.

Uniqueness

The uniqueness of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its fused triazole-thiazole ring system and the specific substituents attached to it. This structure imparts unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O3S/c1-3-12-27-17-10-6-15(7-11-17)19-22-21-24(23-19)20(25)18(28-21)13-14-4-8-16(26-2)9-5-14/h3-11,13H,1,12H2,2H3/b18-13-

InChI Key

YXRDRRXXMCCSGG-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2

Origin of Product

United States

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